The Discovery and Synthesis of Mcl-1 Inhibitor S63845: A Technical Guide
The Discovery and Synthesis of Mcl-1 Inhibitor S63845: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein frequently overexpressed in various malignancies, contributing to tumor progression and resistance to conventional therapies. The development of small molecule inhibitors targeting Mcl-1 has been a significant focus in cancer research. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of S63845, a potent and selective Mcl-1 inhibitor. We will detail the experimental protocols for key assays, present quantitative data in structured tables, and visualize the relevant signaling pathways and experimental workflows.
Introduction to Mcl-1 as a Therapeutic Target
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-survival and pro-apoptotic signals.[1][2] Mcl-1, an anti-apoptotic member of this family, sequesters the pro-apoptotic proteins BAK and BAX, preventing their oligomerization and the subsequent mitochondrial outer membrane permeabilization (MOMP) that commits a cell to apoptosis.[3] Overexpression of Mcl-1 is a common feature in many cancers, including multiple myeloma, leukemia, and lymphoma, making it a prime target for therapeutic intervention.[4][5] S63845 emerged from a drug discovery program aimed at identifying potent and selective small molecule inhibitors of Mcl-1.[3]
Discovery of S63845
The discovery of S63845 was a result of a structure-guided drug design and optimization effort starting from initial fragment hits with a thienopyrimidine scaffold.[6] High-throughput screening methodologies, including fluorescence polarization and surface plasmon resonance, were employed to identify and characterize compounds that bind to the BH3-binding groove of Mcl-1 with high affinity and selectivity.
Experimental Workflow: Discovery of a Selective Mcl-1 Inhibitor
Synthesis of S63845
S63845 is a complex molecule belonging to the thienopyrimidine class of compounds. The synthesis involves a multi-step process, with the core thienopyrimidine scaffold being assembled and subsequently functionalized. A general synthetic scheme for related thienopyrimidine derivatives often involves the Gewald reaction to form the thiophene ring, followed by cyclization to build the pyrimidine ring.[6][7][8][9][10]
(Detailed, step-by-step synthesis protocols for S63845 are proprietary and not fully disclosed in the public domain. The following is a generalized representation based on the synthesis of similar thienopyrimidine compounds.)
Generalized Synthetic Scheme for Thienopyrimidine Core:
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Gewald Reaction: Condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base to yield a 2-aminothiophene-3-carbonitrile or carboxylate.
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Pyrimidine Ring Formation: Cyclization of the 2-aminothiophene intermediate with a one-carbon synthon, such as formamide or orthoformates, to construct the pyrimidine ring, yielding the thieno[2,3-d]pyrimidine core.
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Functionalization: Subsequent substitution reactions at various positions of the thienopyrimidine core to introduce the specific side chains present in S63845.
Mechanism of Action of S63845
S63845 acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Mcl-1.[3] This binding displaces pro-apoptotic proteins, primarily BAK and BAX, from Mcl-1.[11] The released BAK and BAX then oligomerize at the mitochondrial outer membrane, leading to MOMP, cytochrome c release, caspase activation, and ultimately, apoptotic cell death.[3][4]
Mcl-1 Signaling Pathway and Inhibition by S63845
Quantitative Data
The potency and selectivity of S63845 have been extensively characterized using various in vitro assays.
Table 1: Binding Affinity of S63845 to Bcl-2 Family Proteins
| Protein | Binding Affinity (Kd, nM) | Method | Reference |
| Human Mcl-1 | 0.19 | Surface Plasmon Resonance | [3] |
| Human Bcl-2 | >10,000 | Surface Plasmon Resonance | [12] |
| Human Bcl-xL | >10,000 | Fluorescence Polarization | [12] |
| Mouse Mcl-1 | ~1.14 | Surface Plasmon Resonance | [13] |
Table 2: In Vitro Cellular Activity of S63845 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H929 | Multiple Myeloma | ~100 | [14] |
| AMO1 | Multiple Myeloma | 4-233 | [5] |
| U-2946 | Diffuse Large B-cell Lymphoma | ~100 | [14] |
| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | ~10 | [1] |
| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | ~10 | [1] |
| HL-60 | Acute Myeloid Leukemia | 4-233 | [11] |
| ML-1 | Acute Myeloid Leukemia | 4-233 | [11] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 141.2 ± 24.7 | [2] |
| HCC1143 | Triple-Negative Breast Cancer | 3100 ± 500 | [2] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of S63845 to Mcl-1 by monitoring changes in the polarization of a fluorescently labeled probe.
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Materials:
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Recombinant human Mcl-1 protein
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Fluorescently labeled BH3 peptide probe (e.g., FITC-NoxaB)
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S63845
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Assay buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)
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384-well black microplates
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Plate reader with fluorescence polarization capabilities
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-
Protocol:
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Prepare a solution of Mcl-1 protein and the fluorescent probe in the assay buffer at concentrations optimized for a stable polarization signal.
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Serially dilute S63845 in the assay buffer.
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In a 384-well plate, add the Mcl-1/probe mixture to each well.
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Add the serially diluted S63845 or vehicle control to the wells.
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Incubate the plate at room temperature for a specified time (e.g., 1 hour) to reach equilibrium.
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Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
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Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
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Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of the interaction between S63845 and Mcl-1.
-
Materials:
-
SPR instrument (e.g., Biacore)
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Sensor chip (e.g., CM5)
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Recombinant human Mcl-1 protein
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S63845
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Amine coupling kit (EDC, NHS, ethanolamine)
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Running buffer (e.g., HBS-EP+)
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-
Protocol:
-
Immobilize Mcl-1 onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of S63845 in the running buffer.
-
Inject the S63845 solutions over the immobilized Mcl-1 surface at a constant flow rate.
-
Monitor the change in response units (RU) over time to obtain sensorgrams for association and dissociation phases.
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
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Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.
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Cell Viability Assay (MTT or CellTiter-Glo)
These assays are used to determine the cytotoxic effect of S63845 on cancer cell lines.
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Materials:
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Cancer cell lines of interest
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Complete cell culture medium
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S63845
-
96-well clear or opaque-walled microplates
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MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (for MTT assay)
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CellTiter-Glo® Luminescent Cell Viability Assay reagent (for CellTiter-Glo assay)
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Microplate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo)
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of S63845 or vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
For CellTiter-Glo assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo reagent to each well.
-
Measure the luminescence.
-
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
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In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of S63845 in a living organism.
-
Materials:
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Immunocompromised mice (e.g., NOD/SCID or nude mice)
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Cancer cell line of interest (e.g., H929, AMO1)
-
S63845 formulated for in vivo administration
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Vehicle control
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Calipers for tumor measurement
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-
Protocol:
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Subcutaneously inject a suspension of cancer cells into the flank of the mice.
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Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
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Randomize the mice into treatment and control groups.
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Administer S63845 or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily, weekly) and route (e.g., intravenous, oral).[15]
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Measure tumor volume using calipers at regular intervals.
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Monitor the body weight and general health of the mice throughout the study.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
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Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.
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Conclusion
S63845 is a highly potent and selective Mcl-1 inhibitor that has demonstrated significant preclinical activity in a wide range of cancer models. Its ability to induce apoptosis in Mcl-1-dependent cancer cells, both as a single agent and in combination with other therapies, highlights its potential as a valuable therapeutic agent. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers working on Mcl-1 inhibition and the development of novel anti-cancer drugs. Further clinical investigation of S63845 and other Mcl-1 inhibitors is warranted to fully elucidate their therapeutic potential in the treatment of human malignancies.
References
- 1. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. cdn.amegroups.cn [cdn.amegroups.cn]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
